(2S)-5-Oxo-piperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRACVAHDTEL-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CN[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Metabolism of 2s 5 Oxo Piperidine 2 Carboxylic Acid
Biosynthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid
The generation of this compound can be broadly categorized into two major routes: enzymatic pathways, which are highly regulated and integral to specific metabolic cycles and protein maturation processes, and non-enzymatic mechanisms, which occur spontaneously under certain physiological and environmental conditions.
Enzymatic Pathways in Biological Systems
This compound is an important intermediate in the γ-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and degradation. researchgate.net The enzyme γ-glutamyl cyclotransferase (γ-GCT) catalyzes the conversion of γ-glutamyl amino acids to 5-oxoproline and a free amino acid. wikipedia.org This reaction is a critical step in the breakdown of glutathione. researchgate.net
The process begins when γ-glutamyl transpeptidase transfers the γ-glutamyl moiety of glutathione to an amino acid acceptor. researchgate.net The resulting γ-glutamyl-amino acid is then acted upon by γ-glutamyl cyclotransferase, which catalyzes an intramolecular cyclization to form this compound and release the amino acid. researchgate.netwikipedia.org In erythrocytes, this pathway is a significant contributor to glutathione turnover, with the formed 5-oxoproline being an end-product that is subsequently transported to other tissues for metabolism. nih.govnih.gov
Key Enzymes in the γ-Glutamyl Cycle Leading to this compound Formation
| Enzyme | Substrate | Product(s) | Function |
|---|---|---|---|
| γ-Glutamyl Transpeptidase | Glutathione, Amino Acid | γ-Glutamyl-amino acid, Cysteinylglycine | Initiates glutathione breakdown. researchgate.net |
| γ-Glutamyl Cyclotransferase | γ-Glutamyl-amino acid | This compound, Amino Acid | Catalyzes the formation of 5-oxoproline. researchgate.netwikipedia.org |
Glutaminyl cyclase (QC) is a zinc-dependent enzyme that plays a pivotal role in the post-translational modification of proteins and peptides by catalyzing the intramolecular cyclization of N-terminal glutamine and glutamic acid residues to form a pyroglutamate (B8496135) (pGlu) residue. edpsciences.orgpnas.org This modification, known as pyroglutamylation, is crucial for the maturation and stability of numerous bioactive molecules, including hormones and neuropeptides. edpsciences.orgpnas.org
The conversion of an N-terminal glutamine to pyroglutamate blocks the N-terminus of the protein, which can protect it from degradation by aminopeptidases. wikipedia.orgnih.gov While this cyclization can occur spontaneously, QC significantly accelerates the reaction rate. edpsciences.orgpnas.org The enzyme is highly expressed in neuroendocrine tissues like the hypothalamus and pituitary gland. pnas.org Aberrant QC activity has been implicated in pathological conditions such as Alzheimer's disease, where it contributes to the formation of pyroglutamylated amyloid-β peptides. edpsciences.orgd-nb.infobio-m.org Isoforms of glutaminyl cyclase, such as isoQC, also exist and have similar catalytic functions but may differ in their subcellular localization. edpsciences.org
Comparison of Enzymatic Pathways
| Feature | γ-Glutamyl Cyclotransferase | Glutaminyl Cyclase |
|---|---|---|
| Primary Role | Glutathione metabolism. researchgate.net | N-terminal protein modification. edpsciences.orgpnas.org |
| Substrate(s) | γ-Glutamyl-amino acids. wikipedia.org | N-terminal glutamine or glutamic acid residues of peptides/proteins. edpsciences.org |
| Cellular Location | Soluble fraction of cells (e.g., erythrocytes). nih.govnih.gov | Endoplasmic reticulum, Golgi apparatus, secretory pathway. pnas.orgnih.gov |
| Physiological Significance | Amino acid transport, glutathione homeostasis. researchgate.net | Maturation and stabilization of hormones, neuropeptides, and other proteins. pnas.org |
Non-Enzymatic Formation Mechanisms
The formation of this compound from L-glutamic acid can be induced by heat. This process involves an intramolecular dehydration reaction. wikipedia.org Historically, it was discovered in 1882 that heating glutamic acid to 180°C results in the loss of a water molecule and the formation of pyroglutamic acid. wikipedia.org More recent systematic investigations have confirmed this thermal transformation and have studied the subsequent self-cocrystallization of the resulting pyroglutamic acid with unreacted glutamic acid. nih.gov This non-enzymatic cyclization is relevant in food processing, where high temperatures can lead to the formation of pyroglutamic acid in glutamate-rich foods. researchgate.netresearchgate.net
N-terminal glutamine and, to a lesser extent, glutamic acid residues on peptides and proteins can undergo spontaneous, non-enzymatic intramolecular cyclization to form a pyroglutamyl residue. wikipedia.orgnih.gov This reaction is a common form of protein modification. taylorandfrancis.com The cyclization of N-terminal glutamine is particularly facile and proceeds readily under physiological conditions, involving a nucleophilic attack of the N-terminal amino group on the side-chain amide carbon, with the release of an ammonia (B1221849) molecule. nih.govacs.orgresearchgate.net
The rate of this spontaneous reaction is influenced by factors such as pH and the presence of certain buffers; for instance, it has been reported to proceed rapidly in phosphate (B84403) buffers. acs.orggoogle.com While the cyclization of N-terminal glutamic acid also occurs, its rate is significantly slower than that of glutamine. nih.gov This spontaneous modification is a concern in the manufacturing and storage of therapeutic monoclonal antibodies, as it can lead to heterogeneity of the final product. taylorandfrancis.comacs.orgresearchgate.net
Factors Influencing Non-Enzymatic Cyclization
| Factor | Influence on Cyclization of N-terminal Gln/Glu |
|---|---|
| Temperature | Increased temperatures accelerate the rate of cyclization, particularly for glutamic acid. wikipedia.orgnih.govgoogle.com |
| pH | The rate of formation can be influenced by pH, with increased rates observed at both acidic and basic pH values compared to neutral pH. google.comresearchgate.net |
| Buffer Species | Certain buffers, such as phosphate, can catalyze and accelerate the rate of spontaneous cyclization. nih.govacs.org |
| Residue Type | N-terminal glutamine cyclizes much more rapidly than N-terminal glutamic acid under physiological conditions. nih.gov |
Degradation and Interconversion of this compound
The metabolic fate of this compound is tightly regulated through specific enzymatic processes. These pathways ensure its conversion to useful metabolites and its removal from peptides where it serves as a blocking group.
Enzymatic Degradation via 5-Oxoprolinase to L-Glutamate
A key step in the metabolism of this compound is its conversion to L-glutamate, a reaction catalyzed by the enzyme 5-oxoprolinase. pnas.orgnih.gov This process is a crucial part of the γ-glutamyl cycle, which is involved in amino acid transport and glutathione metabolism. pnas.orgnih.gov The reaction is an ATP-dependent hydrolysis, requiring the cleavage of ATP to ADP and inorganic phosphate to drive the opening of the lactam ring in pyroglutamic acid. pnas.orgnih.gov
The enzyme 5-oxoprolinase has been identified in various mammalian tissues, including the kidney and liver, as well as in higher plants. pnas.orgnih.gov Its activity is dependent on the presence of specific cations. nih.govnih.gov Research has shown that the equilibrium of the reaction strongly favors the formation of L-glutamate. pnas.org Inhibition of 5-oxoprolinase leads to the accumulation of 5-oxoproline in tissues and its excretion in urine, underscoring the enzyme's importance in vivo. nih.gov
| Enzyme | Substrate | Product | Cofactors/Requirements | Cellular Location | Pathway |
| 5-Oxoprolinase | This compound | L-Glutamate | ATP, Mg++ (or Mn++), K+ (or NH4+) | Cytosol (in various tissues like kidney, liver, and brain) | γ-Glutamyl Cycle |
Cleavage from Peptides by Pyroglutamyl Peptidases
This compound is frequently found at the N-terminus of many peptides and proteins, where it is formed by the cyclization of N-terminal glutamine or glutamate (B1630785) residues. springernature.comnih.govcreative-biolabs.com This pyroglutamyl moiety protects the peptide from degradation by aminopeptidases. nih.gov The removal of this blocking group is carried out by a class of enzymes known as pyroglutamyl peptidases (PGPs) or aminopeptidases P. springernature.comnih.gov
Two main types of pyroglutamyl peptidases have been identified in mammalian tissues:
Type I Pyroglutamyl Peptidase: This is typically a cytosolic, cysteine peptidase with a broad substrate specificity. It can remove the N-terminal pyroglutamyl residue from a variety of peptides. nih.gov
Type II Pyroglutamyl Peptidase: This is a membrane-anchored metalloenzyme with a much narrower substrate specificity, famously known for its role in the degradation of thyrotropin-releasing hormone (TRH). nih.gov
The action of these peptidases is crucial for regulating the activity of various peptide hormones and for making proteins accessible to N-terminal sequencing techniques like Edman degradation. springernature.comnih.gov
| Peptidase Type | Typical Location | Class | Substrate Specificity | Key Function |
| Type I | Cytosol | Cysteine Peptidase | Broad | General deblocking of pyroglutamyl-peptides |
| Type II (e.g., Thyroliberinase) | Membrane-anchored/Serum | Metalloenzyme | Narrow (e.g., TRH) | Regulation of specific peptide hormones |
Metabolic Interplay and Cellular Homeostasis
This compound is positioned at the crossroads of several metabolic pathways, most notably those involving glutamate and glutathione. Its levels and turnover are indicative of the cell's metabolic and redox state.
Relationship with Glutathione Biosynthesis and Degradation
This compound is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH). taylorandfrancis.comresearchgate.net In this cycle, glutathione is broken down, and its constituent amino acids are recycled. Specifically, γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to produce 5-oxoproline and the free amino acid. pnas.org This 5-oxoproline is then converted back to glutamate by 5-oxoprolinase, making it available for the resynthesis of glutathione. nih.govtoxicologia.org.ar
Disruptions in this cycle, such as deficiencies in glutathione synthetase or increased demand for glutathione due to oxidative stress, can lead to an accumulation of 5-oxoproline, a condition known as pyroglutamic acidosis. toxicologia.org.arplos.org Therefore, the metabolism of this compound is intrinsically linked to the cellular capacity to synthesize and utilize glutathione. taylorandfrancis.comnih.gov
Research on its Role in Glutamate Storage and Regulation
Given that this compound can be readily converted to glutamate, it has been investigated for its potential role as a precursor or storage form of this important neurotransmitter. researchgate.netnih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its levels are tightly controlled. nih.govmdpi.com
Studies have shown that L-pyroglutamic acid can influence glutamatergic systems by competing for glutamate binding sites on neuronal membranes. researchgate.net The conversion of pyroglutamate to glutamate via 5-oxoprolinase represents a direct link to the cellular glutamate pool. researchgate.net While the concept of it being a formal "storage" molecule is still under investigation, its position as a direct precursor suggests a role in maintaining glutamate availability for various cellular functions, including neurotransmission and glutathione synthesis. researchgate.netnih.gov
Association with Redox Imbalance Research
The intimate connection between this compound and glutathione metabolism places it at the center of research into redox imbalance and oxidative stress. taylorandfrancis.comnih.gov Glutathione is the most abundant endogenous antioxidant, playing a critical role in detoxifying reactive oxygen species (ROS). taylorandfrancis.com
Under conditions of oxidative stress, the demand for glutathione synthesis increases. If the γ-glutamyl cycle is overwhelmed or impaired, it can lead to an accumulation of 5-oxoproline. nih.gov Elevated levels of pyroglutamic acid are often considered a marker of disturbed glutathione metabolism and heightened oxidative stress. plos.orgnih.gov Consequently, monitoring the levels of this compound has become relevant in studies of conditions associated with oxidative stress, such as sepsis and certain metabolic disorders. nih.gov
Post Translational Modifications Ptms Involving N Terminal Pyroglutamylation
Mechanisms of N-Terminal Protein Pyroglutamylation
The formation of an N-terminal pyroglutamate (B8496135) residue can occur through two primary pathways: a spontaneous, non-enzymatic cyclization and a more efficient, enzyme-catalyzed reaction.
N-terminal glutamine and glutamic acid residues can undergo spontaneous intramolecular cyclization to form pyroglutamic acid. nih.gov This non-enzymatic reaction involves a nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon.
For glutamine, this process results in the release of an ammonia (B1221849) molecule. nih.gov The reaction for glutamic acid involves the elimination of a water molecule. researchgate.net The rate of spontaneous pyroglutamylation from N-terminal Gln is generally faster than that from N-terminal Glu. nih.govacs.org
Several factors can influence the rate of this spontaneous reaction, including pH, temperature, and buffer composition. creative-biolabs.comresearchgate.net For instance, the reaction has been observed to proceed more rapidly in phosphate (B84403) buffers, suggesting that inorganic phosphate species can act as catalysts by mediating proton transfer. nih.govacs.org The cyclization of Gln to pGlu primarily occurs during cell culture inside bioreactors, while the conversion from Glu can happen chemically after cell culture, for example, during storage. creative-biolabs.com
Quantum chemical calculations have been used to study these mechanisms. For the cyclization of Gln, the process is divided into two main steps: cyclization and deammoniation. acs.org For Glu, the mechanism is similarly divided into cyclization and dehydration, with computational analyses indicating that water molecules can act as catalysts. researchgate.net
While spontaneous cyclization occurs, the formation of pGlu in vivo is often and more proficiently catalyzed by a family of enzymes known as glutaminyl cyclases (QCs). acs.orginjirr.com QCs are metalloenzymes that significantly accelerate the rate of pyroglutamylation for both N-terminal glutamine and glutamate (B1630785) residues. nih.gov These enzymes belong to the metal-dependent aminoacyltransferase family and have been identified in various organisms and tissues. dergipark.org.tr
The enzymatic reaction is crucial for the proper maturation, stability, and biological activity of many secreted proteins, neuropeptides, and peptide hormones, such as gonadotropin-releasing hormone (GnRH) and thyrotropin-releasing hormone (TRH). nih.govnih.gov In the context of pathology, QC is implicated in the formation of pyroglutamylated amyloid-β (Aβ) peptides, which are key players in the progression of Alzheimer's disease. nih.govnih.gov QC catalyzes the pGlu modification of N-truncated Aβ peptides, which act as seeds for the formation of toxic oligomers and plaques. nih.gov
The table below summarizes the key differences between the spontaneous and enzyme-catalyzed mechanisms.
| Feature | Spontaneous Cyclization | Enzyme-Catalyzed Cyclization |
| Catalyst | None required, but can be catalyzed by species like phosphate ions or water molecules. nih.govresearchgate.net | Glutaminyl Cyclase (QC) enzyme. acs.org |
| Precursors | N-terminal Glutamine (Gln) or Glutamic Acid (Glu). nih.govresearchgate.net | N-terminal Glutamine (Gln) or Glutamic Acid (Glu). nih.gov |
| Reaction Rate | Slow; half-lives can range from months to years for Glu under certain conditions. uni-halle.de | Significantly accelerated compared to the spontaneous reaction. acs.org |
| Byproduct | Ammonia (from Gln) or Water (from Glu). nih.govresearchgate.net | Ammonia (from Gln) or Water (from Glu). nih.gov |
| Biological Context | Can occur during protein production and storage. creative-biolabs.com | A regulated post-translational modification crucial for hormone and peptide maturation. nih.govnih.gov |
Research on the Impact of Pyroglutamylation on Protein Structure and Function
The conversion of a charged or polar N-terminal residue to a neutral, more constrained pGlu residue has profound effects on the physicochemical properties of a protein, influencing its stability, structure, interactions, and lifespan.
This modification can have varied effects on protein charge heterogeneity. The cyclization of N-terminal glutamine results in the loss of a positive charge from the N-terminal amine, making the resulting protein more acidic. creative-biolabs.com Conversely, the cyclization of an N-terminal glutamic acid leads to the loss of both the positively charged N-terminal amine and the negatively charged carboxylic acid side-chain. This seemingly neutral transformation has been shown to produce a more basic variant with a higher isoelectric point, highlighting the importance of the relative strengths of the altered functional groups. nih.gov
Molecular dynamics simulations on pyroglutamylated amyloid-β peptides (AβpE3–42 and AβpE11–42) have shown that this modification alters the peptide's permanent and induced dipoles. nih.govnih.gov These changes perturb the solvation properties and shift the conformational ensemble of the peptide, which can influence its folding and aggregation propensity. nih.govresearchgate.net The increased hydrophobicity and stability of the β-sheet structure in pyroglutamylated peptides are thought to be driving forces in protein aggregation, particularly in neurodegenerative diseases. oup.com
The structural and electronic changes induced by pyroglutamylation can modulate a protein's interactions with other molecules. The modification can be essential for establishing a proper conformation required for binding to specific receptors. nih.gov
Research into Alzheimer's disease provides a key example of how pyroglutamylation affects protein-protein interactions. The pyroglutamylated form of amyloid-β, AβpE3-42, shows distinct interaction patterns. Studies have demonstrated that the cellular prion protein (PrP), a known receptor for Aβ oligomers, binds to both Aβ42 and AβpE3-42, preferentially interacting with oligomeric species and delaying the formation of fibrils. researchgate.net The ability of pyroglutamylation to enhance aggregation tendency suggests it plays a critical role in the initial seeding events that lead to the formation of larger, toxic protein aggregates. nih.gov The N-terminal modification can thus initiate a pathological cascade by promoting harmful protein-protein interactions.
One of the most well-documented functional consequences of N-terminal pyroglutamylation is the enhanced resistance of the modified protein or peptide to proteolytic degradation. nih.gov The N-terminal pGlu residue effectively "blocks" the polypeptide chain, rendering it inaccessible to many aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. springernature.com
This protective effect increases the in vivo half-life and stability of many peptide hormones and neuropeptides, which is essential for their sustained biological activity. nih.gov However, this same resistance to degradation becomes detrimental in the context of disease. For example, pyroglutamylated amyloid-β peptides are significantly more resistant to degradation than their full-length counterparts. nih.govnih.gov This increased stability contributes to their accumulation and persistence in the brain, facilitating the formation of the amyloid plaques characteristic of Alzheimer's disease. nih.gov Studies have shown that Aβ3pE-42 is about four times more resistant to proteolytic degradation than Aβ1-42. nih.gov
The table below presents research findings on the impact of pyroglutamylation on various proteins.
| Protein/Peptide | Effect of Pyroglutamylation | Research Finding |
| Amyloid-β (Aβ) | Increased Aggregation & Neurotoxicity | pE-Aβ is more hydrophobic, aggregates more rapidly, and is more resistant to degradation, acting as a seed for plaque formation. nih.govnih.govnih.gov |
| Amyloid-β (Aβ) | Altered Protein Interactions | Cellular prion protein (PrP) binds to AβpE3-42 oligomers, which is relevant to Aβ-induced neurotoxicity. researchgate.net |
| Monoclonal Antibodies (mAbs) | Increased Charge Heterogeneity | Cyclization of N-terminal Gln or Glu alters the isoelectric point, creating acidic or basic variants, respectively. creative-biolabs.comnih.gov |
| Peptide Hormones (e.g., TRH, GnRH) | Increased Stability & Bioactivity | The pGlu modification protects against aminopeptidase (B13392206) degradation, increasing the hormone's half-life and ensuring proper function. nih.govnih.gov |
| α-synuclein | Formation of Toxic Oligomers | QC-catalyzed formation of pGlu79-α-synuclein promotes oligomeric aggregates with high neurotoxicity, implicated in Parkinson's disease. nih.gov |
Enzymatic Reversal of N-Terminal Pyroglutamylation
The formation of an N-terminal pyroglutamate (pGlu) residue is a common post-translational modification that can be reversed by a specific class of enzymes known as pyroglutamyl peptidases (PGPs) or pyroglutamate aminopeptidases. nih.gov These enzymes act as omega peptidases, hydrolytically cleaving the pGlu residue from the N-terminus of peptides and proteins. nih.govfrontiersin.org In mammalian tissues, three distinct forms of this enzyme have been identified, primarily classified as Type I and Type II, along with a serum-specific variant. nih.gov
The different types of pyroglutamyl peptidases are distinguished by their cellular location, biochemical properties, and substrate specificity. nih.gov
Pyroglutamyl Peptidase I (PGP-I)
PGP-I is typically a cytosolic cysteine peptidase characterized by a low molecular mass. nih.govebi.ac.uk It is found in nearly all forms of life, including mammals, plants, and bacteria, and is ubiquitously distributed across various human tissues. frontiersin.org This widespread presence suggests its involvement in general intracellular protein and peptide catabolism. frontiersin.org
PGP-I exhibits broad substrate specificity, enabling it to remove N-terminal pGlu residues from a wide array of peptides. nih.govebi.ac.uk Its known substrates include several physiologically important peptide hormones, highlighting its role in regulating their activity. frontiersin.orgebi.ac.uk However, the enzyme is highly specific for the L-pyroglutamyl residue at the N-terminus. frontiersin.org Studies have shown that even minor modifications to the five-membered pyroglutamyl ring can drastically reduce or eliminate the enzyme's catalytic activity. For instance, expanding the ring to a six-membered ureido structure or introducing a second ureido nitrogen into the five-membered ring prevents the enzyme from cleaving the adjacent peptide bond. frontiersin.orgnih.gov
| Enzyme | Type | Location | Class | Substrate Specificity | Key Substrates |
| Pyroglutamyl Peptidase I (PGP-I) | Type I | Cytosolic | Cysteine Peptidase | Broad | Thyrotropin-releasing hormone (TRH), Luteinizing-hormone-releasing hormone (LHRH), Neurotensin, Gastrins, Bombesin nih.govebi.ac.uk |
| Pyroglutamyl Peptidase II (PGP-II) | Type II | Membrane-anchored | Metalloenzyme | Narrow | Thyrotropin-releasing hormone (TRH) nih.govwikipedia.org |
| Thyroliberinase | Type II-like | Serum | Metalloenzyme | Narrow | Thyrotropin-releasing hormone (TRH) nih.gov |
Pyroglutamyl Peptidase II (PGP-II)
In contrast to PGP-I, PGP-II is a high molecular mass, membrane-anchored metalloenzyme. nih.gov This ectopeptidase is highly specific in its action, with a substrate range largely restricted to Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). nih.govwikipedia.org Its primary role is the extracellular inactivation of TRH in the central nervous system, thereby terminating its signal. nih.govresearchgate.net PGP-II activity is particularly prominent in the brain and pituitary gland. nih.govresearchgate.net A similar enzymatic activity found in mammalian serum, which also specifically degrades TRH, has been designated 'thyroliberinase'. nih.gov This serum enzyme shares key biochemical characteristics with the tissue-bound PGP-II, including a high molecular mass and sensitivity to metal-chelating agents. nih.gov
Structural and kinetic investigations have provided significant insights into the catalytic mechanisms and substrate interactions of pyroglutamyl peptidases.
Pyroglutamyl Peptidase I (PGP-I)
The crystal structure of PGP-I from Bacillus amyloliquefaciens has revealed that the enzyme utilizes a catalytic triad (B1167595) composed of Cysteine, Histidine, and Aspartate residues to perform peptide bond cleavage. ebi.ac.uk In this mechanism, the cysteine residue acts as the nucleophile, attacking the carbonyl group of the peptide bond. The histidine residue functions as a general base, deprotonating the cysteine, and later as a general acid to protonate the leaving amine group. ebi.ac.uk The nearby aspartate residue serves to modulate the pKa of the histidine. ebi.ac.uk The tetrahedral intermediate formed during catalysis is stabilized by an oxyanion hole, which, in PGP-I, is unconventionally formed by the guanidinium (B1211019) group of an Arginine residue and the backbone amide of the catalytic Cysteine. ebi.ac.uk
Kinetic studies of recombinant human brain PGP-I using the fluorogenic substrate pyroglutamyl 7-aminomethylcoumarin have determined its Michaelis-Menten parameters. These studies provide a quantitative measure of the enzyme's efficiency. dcu.ie
| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) |
| PGP-I | Recombinant Human Brain | pyroglutamyl 7-aminomethylcoumarin | 0.132 ± 0.024 | 2.68 x 10-5 |
Data from Mtawae, Karima (2005) dcu.ie
Pyroglutamyl Peptidase II (PGP-II)
As of now, no experimental three-dimensional structure for PGP-II has been determined, which has hindered the rational design of specific inhibitors. nih.govnih.govresearchgate.net However, homology models of its active site have been constructed based on the structures of related metalloproteases. nih.gov These models, combined with extensive quantitative structure-activity relationship (QSAR) studies, have shed light on key functionalities required for substrate binding and inhibition. nih.govnih.gov
Kinetic analyses of a wide range of synthetic analogues of TRH have been crucial in mapping the enzyme's active site. nih.govnih.gov For example, it was found that replacing the histidine in TRH with asparagine produces a competitive inhibitor. nih.gov Further studies suggest that hydrogen bonding involving the asparagine side chain is important for the inhibitory effect. nih.govnih.gov C-terminal extensions of inhibitor peptides with hydrophobic amino acids have led to the development of highly potent competitive inhibitors, with Ki values in the nanomolar range. nih.govnih.gov The most potent competitive inhibitor reported to date, Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, exhibits a Ki of 1 nM. nih.govnih.gov
Analytical Challenges in Protein Sequencing Due to Pyroglutamylation
The presence of an N-terminal pyroglutamate residue poses a significant challenge for the routine analysis of protein primary structure, particularly for methods that rely on the presence of a free N-terminal α-amino group. springernature.comcreative-biolabs.com
The most prominent example is Edman degradation, a cornerstone technique for N-terminal protein sequencing. longdom.orgwikipedia.org This method proceeds via a stepwise chemical reaction that labels and cleaves the N-terminal amino acid. wikipedia.orgcreative-proteomics.com The reaction is initiated by the coupling of phenyl isothiocyanate (PITC) to the uncharged N-terminal α-amino group. longdom.orgcreative-proteomics.com The formation of the pyroglutamate ring involves the cyclization of the N-terminal glutamine or glutamate, which consumes this very α-amino group. springernature.comnih.gov As a result, the N-terminus becomes "blocked," preventing the PITC coupling reaction and halting the Edman sequencing process from the first cycle. springernature.comlongdom.orgwikipedia.orgaltabioscience.com
This blockage necessitates alternative or supplementary analytical strategies. Mass spectrometry (MS) has emerged as a powerful tool for identifying and characterizing pyroglutamylated proteins. creative-proteomics.comcreative-proteomics.com High-resolution MS can detect the characteristic mass loss of 17 Da (for Gln) or 18 Da (for Glu) that accompanies the cyclization to pGlu. nih.gov Tandem MS (MS/MS) can then be used to fragment the peptide and confirm the location of the modification at the N-terminus. creative-proteomics.comnih.gov
To overcome the limitations of Edman degradation, a common strategy involves enzymatic deblocking. springernature.comnih.gov Proteins or peptides suspected of having a blocked N-terminus can be treated with a pyroglutamyl peptidase (like PGP-I) to specifically remove the pGlu residue. nih.gov The subsequent exposure of the underlying amino acid residue renders the protein amenable to standard Edman sequencing. springernature.com The combination of enzymatic digestion with PGP followed by analysis with mass spectrometry provides a highly sensitive and definitive method for identifying N-terminal pyroglutamate. nih.gov
Synthetic Methodologies for 2s 5 Oxo Piperidine 2 Carboxylic Acid and Its Derivatives
Classical and Conventional Synthetic Routes
Conventional approaches to (2S)-5-Oxo-piperidine-2-carboxylic acid and its derivatives often rely on readily available chiral starting materials, such as amino acids, which serve as foundational scaffolds for constructing the piperidine (B6355638) ring.
Acid-Catalyzed Cyclization Approaches from Glutamic Acid
One of the most direct classical routes to the this compound core structure starts from L-glutamic acid. This method involves a sequence of reactions that build the six-membered ring upon the five-carbon backbone of glutamic acid. A patented method describes the synthesis of an N-protected derivative, which is a direct precursor to the target compound. google.com
The synthesis begins with the esterification of L-glutamic acid in the presence of an acidic reagent. The resulting diester is then N-protected and reacted with a 2-haloacetate under basic conditions. The crucial step is the subsequent intramolecular Dieckmann condensation under the influence of a strong base, which facilitates the cyclization to form the N-protected piperidin-5-one-2S-carboxylate ester. google.com This intermediate can then be deprotected and hydrolyzed to yield the final carboxylic acid.
Table 1: Key Steps in the Synthesis from L-Glutamic Acid
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification | L-Glutamic acid, Acidic reagent | Glutamic acid diester |
| 2 | N-Alkylation & Protection | 2-haloacetate, N-protecting group, Base | N-protected, N-carboxymethyl glutamic acid diester |
Synthesis from Analogous Precursors (e.g., L-Hydroxyproline, L-Proline)
Derivatives of this compound can also be synthesized from other readily available chiral amino acids like L-proline and its derivatives. A notable strategy involves the ring expansion of a proline-based scaffold. For instance, (2S,5S)- and (2S,5R)-N-benzyloxycarbonyl-5-hydroxypipecolic acids have been synthesized from trans-4-hydroxy-L-proline. researchgate.net
This synthesis involves the conversion of trans-4-hydroxy-L-proline into a key keto ester intermediate. The pivotal step is the regioisomeric ring expansion of this keto ester, which enlarges the five-membered pyrrolidine (B122466) ring into a six-membered piperidine ring. Subsequent diastereoselective reduction of the resulting ketone at the 5-position yields the 5-hydroxy-pipecolic acid derivatives with high selectivity. researchgate.net While this example yields a 5-hydroxy derivative, the underlying principle of ring expansion from a proline precursor demonstrates a valid conventional route to the core piperidine-2-carboxylic acid structure.
Asymmetric Synthesis of Chiral this compound Derivatives
To achieve high enantiomeric purity without relying on a chiral pool starting material, asymmetric synthesis methodologies have been developed. These methods introduce the desired stereochemistry during the reaction sequence.
Stereoselective Alkylation and Conjugate Addition Strategies
Asymmetric synthesis of piperidine derivatives can be achieved through stereoselective additions to prochiral intermediates. N-acyliminium ions are versatile intermediates in the synthesis of nitrogen-containing heterocycles. The diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and its 6-substituted derivatives has been accomplished using N-acyliminium ion chemistry. ru.nl
The strategy begins with a chiral precursor, L-allysine ethylene acetal, which is converted into a cyclic enamide intermediate. A highly diastereoselective epoxidation of this enamide, followed by immediate ring-opening, yields a 5-hydroxy-pipecolic acid derivative. This intermediate serves as a precursor to an N-acyliminium ion. The introduction of various substituents at the 6-position is then achieved by reacting this N,O-acetal with different nucleophiles, such as allyltrimethylsilane or trimethylsilyl cyanide, in the presence of a Lewis acid. ru.nl This approach allows for the controlled installation of stereocenters on the piperidine ring.
Table 2: Diastereoselective Synthesis via N-Acyliminium Ion Chemistry
| Entry | Nucleophile | Lewis Acid | Product | Yield (2 steps) |
|---|---|---|---|---|
| 1 | Allyltrimethylsilane | BF₃·OEt₂ | 6-allyl-5-hydroxypipecolate | 71% |
| 2 | Trimethylsilylallene | BF₃·OEt₂ | 6-allenyl-5-hydroxypipecolate | 65% |
Multicomponent Reaction Approaches (e.g., Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules like piperidine derivatives. nih.gov The synthesis of functionalized piperidines can be achieved through a sequence initiated by a Knoevenagel condensation followed by a Michael addition. mdpi.com
A general strategy involves the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. researchgate.net In a sequence relevant to the synthesis of oxo-piperidines, a pseudo five-component reaction can be envisioned. This would involve the Knoevenagel condensation of an aldehyde with a methylene-active compound, followed by a Michael addition. A subsequent Mannich-type condensation and lactamization would form the piperidinone ring. mdpi.com Although a specific sequence for this compound is not detailed, this approach is a powerful tool for generating substituted piperidinones. The reaction proceeds through intermolecular Michael addition, decarboxylation, and intramolecular lactamization/cyclization. nih.gov
Biocatalytic and Enzymatic Synthetic Methods
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, including piperidine derivatives. nih.gov Enzymes offer high stereo-, regio-, and chemoselectivity under mild reaction conditions.
The synthesis of chiral piperidines can be achieved through chemo-enzymatic approaches. One such method involves the asymmetric dearomatization of activated pyridines. nih.gov A key step in these cascades can be a stereoselective one-pot reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org
Furthermore, lipases have been employed as catalysts in multicomponent reactions to produce piperidines. In one study, Candida antarctica lipase (B570770) B (CALB), immobilized on magnetic halloysite nanotubes, was used to catalyze the reaction between a benzaldehyde, an aniline, and an acetoacetate ester, yielding clinically valuable piperidines in very good yields. rsc.orgsemanticscholar.org This demonstrates the potential of enzymes to facilitate the complex bond formations required for piperidine synthesis. While a specific biocatalyst for the direct synthesis of this compound is not prominently reported, the existing methodologies for related structures highlight the significant potential of biocatalysis in this area.
Derivatization Strategies for Functionalization
The strategic modification of this compound is essential for modulating its physicochemical properties and biological activity. Key derivatization approaches include transformations of the carboxylic acid and the ketone functionalities, as well as modifications to the piperidine ring itself.
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for improving properties such as cell permeability, metabolic stability, and target binding affinity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. Alternatively, milder conditions can be employed, such as reaction with dialkyl dicarbonates catalyzed by a Lewis acid like magnesium chloride. These methods allow for the synthesis of a variety of alkyl and aryl esters.
Amidation: The formation of amides from the carboxylic acid is typically accomplished using coupling reagents that activate the carboxyl group for nucleophilic attack by an amine. A general and effective method involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), in the presence of an activating agent like 4-(Dimethylamino)pyridine (DMAP). This allows for the coupling of this compound with a wide array of primary and secondary amines to generate a diverse library of amide derivatives. The reaction conditions are generally mild, making them compatible with various functional groups.
| Derivative Type | Reagents and Conditions | Product | Reference |
| Ethyl Ester | Ethanol, Sulfuric Acid (catalytic), Reflux | This compound ethyl ester | |
| Substituted Amide | Amine (R-NH2), EDC.HCl, DMAP, DCM, rt | (2S)-5-Oxo-N-(R)-piperidine-2-carboxamide | |
| Hydrazide | Hydrazine monohydrate, Ethanol, Reflux | (2S)-5-Oxo-piperidine-2-carbohydrazide |
The ketone at the C-5 position of the piperidine ring offers a valuable handle for introducing new stereocenters and functional groups. Stereoselective reduction of this ketone to a hydroxyl group can lead to the formation of either the cis- or trans-diastereomer of 5-hydroxypiperidine-2-carboxylic acid, significantly expanding the structural diversity of the scaffold.
The synthesis of specific stereoisomers, such as (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, is of particular interest. Achieving high diastereoselectivity in the reduction of the C-5 ketone is crucial. This can be accomplished through the use of various chiral reducing agents or through catalytic asymmetric hydrogenation. The choice of reducing agent and reaction conditions determines the stereochemical outcome of the reaction. For instance, the use of L-selectride or K-selectride often leads to the formation of the cis-hydroxyl group, while sodium borohydride in the presence of cerium chloride can favor the formation of the trans-isomer. The synthesis of these chiral hydroxylated derivatives can also be approached by starting from chiral precursors like L-pyroglutamic acid, which already possess the desired stereochemistry that can be carried through the synthetic sequence.
| Product | Synthetic Approach | Key Transformation | Reference |
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | Stereoselective reduction of the C-5 ketone | Reduction with a bulky reducing agent (e.g., L-selectride) | |
| (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid | Stereoselective reduction of the C-5 ketone | Reduction with a less sterically hindered reducing agent (e.g., NaBH4/CeCl3) | |
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | Chiral pool synthesis | Starting from L-pyroglutamic acid |
Once a chiral hydroxyl group has been introduced at the C-5 position, it can be further functionalized to create sulfonyl esters. Sulfonate esters are valuable functional groups in medicinal chemistry as they can act as bioisosteres of phosphates or as leaving groups for further nucleophilic substitution reactions.
The synthesis of sulfonyl esters from the corresponding 5-hydroxy-piperidine-2-carboxylic acid derivatives is typically achieved by reacting the alcohol with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine or triethylamine. An alternative and often milder method involves the copper-assisted coupling of the hydroxyl group with sodium sulfinates. This approach avoids the use of unstable sulfonyl chlorides and offers good functional group tolerance. The resulting sulfonyl esters can then be used as intermediates for the introduction of other functionalities at the C-5 position.
| Starting Material | Reagents and Conditions | Product |
| (2S,5S/R)-5-Hydroxypiperidine-2-carboxylic acid derivative | Tosyl chloride, Pyridine, 0 °C to rt | (2S,5S/R)-5-(Tosyloxy)piperidine-2-carboxylic acid derivative |
| (2S,5S/R)-5-Hydroxypiperidine-2-carboxylic acid derivative | Sodium sulfinate (R-SO2Na), CuBr2, Air, 90 °C | (2S,5S/R)-5-(Sulfonyloxy)piperidine-2-carboxylic acid derivative |
The piperidine scaffold of this compound can be synthetically manipulated to generate other important heterocyclic structures, such as proline analogues and pyrrolidinone derivatives. These transformations involve ring contraction or other skeletal rearrangements and lead to novel molecular frameworks with potentially unique biological activities.
Proline-Chimeras: Proline analogues are valuable tools in peptide and medicinal chemistry for introducing conformational constraints. While direct synthesis of proline chimeras from this specific starting material is not extensively documented, conceptually, the piperidine ring could serve as a template. For instance, after suitable functionalization, ring-closing metathesis or other intramolecular cyclization strategies could be envisioned to construct fused or spirocyclic systems that mimic the constrained nature of proline.
Pyrrolidinone Derivatives: The formation of pyrrolidinone derivatives from piperidine precursors can be achieved through ring contraction reactions. One reported method involves an oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA). This reaction proceeds through an iminium ion intermediate which can be trapped by a nucleophile, leading to the corresponding pyrrolidine derivative. Applying such a strategy to a derivative of this compound could potentially lead to the formation of a substituted pyrrolidinone-carboxylic acid, a valuable scaffold in its own right. Another approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives.
| Target Structure | Synthetic Strategy | Key Transformation | Reference |
| Proline Analogue | Conformational constraint of the piperidine ring | Introduction of bridging or spirocyclic elements | |
| Pyrrolidinone Derivative | Ring contraction of the piperidine scaffold | Oxidative rearrangement using PhI(OAc)2 | |
| Pyrrolidinone Derivative | Ring contraction and deformylative functionalization | Domino process involving in situ formation of pyrrolidine-2-carbaldehyde |
Structure Activity Relationship Sar Studies of 2s 5 Oxo Piperidine 2 Carboxylic Acid Derivatives
Design and Synthesis of Analogues for SAR Probes
The design and synthesis of analogues of (2S)-5-Oxo-piperidine-2-carboxylic acid are crucial for probing its SAR. While specific synthetic schemes for a wide range of derivatives of this particular scaffold are not extensively documented in publicly available literature, general synthetic strategies for related piperidine (B6355638) and 5-oxopyrrolidine carboxylic acid derivatives can be extrapolated.
Typically, the synthesis of such analogues involves a multi-step process starting from commercially available chiral precursors. Key reactions often include the formation of the piperidine ring through cyclization reactions, protection and deprotection of functional groups (e.g., the carboxylic acid and the secondary amine), and the introduction of various substituents at different positions of the ring. For instance, N-alkylation or N-acylation of the piperidine nitrogen allows for the introduction of a wide array of substituents to probe the impact on biological activity. Modifications at other positions of the piperidine ring can be achieved through various organic reactions, enabling a comprehensive exploration of the chemical space around the core scaffold.
The design of these analogues is often guided by the desire to understand the role of different parts of the molecule in binding to a specific biological target. For example, to investigate the importance of the carboxylic acid group, ester or amide analogues can be synthesized. To probe the steric and electronic requirements of the binding pocket, substituents with varying sizes, lipophilicities, and electronic properties can be introduced on the piperidine ring.
Correlation of Structural Modifications with Biological Activity Research
The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have been conducted to understand how modifications to the scaffold influence their interactions with various pharmacological targets, their enzyme inhibition profiles, and their potential as antimicrobial agents.
Influence of Substituents on Reported Pharmacological Target Interactions (e.g., P2X7 receptor antagonists, FAP inhibitors)
While direct studies on this compound derivatives as P2X7 receptor antagonists or Fibroblast Activation Protein (FAP) inhibitors are limited, SAR studies on other heterocyclic compounds targeting these proteins provide valuable insights.
In the context of FAP inhibitors , many potent inhibitors are peptidomimetics that mimic the natural substrates of the enzyme. The SAR of (4-quinolinoyl)glycyl-2-cyanopyrrolidine based FAP inhibitors revealed that substitutions on the quinoline (B57606) ring have a significant impact on their inhibitory potency and selectivity against related proteases like dipeptidyl peptidase IV (DPP-IV). nih.gov While the this compound scaffold is not a direct analogue, these findings suggest that appropriate modifications could potentially lead to FAP inhibitory activity.
Impact on Enzyme Inhibition Profiles (e.g., Pyroglutamyl Peptidase Inhibitors)
Exploration of Antibacterial and Antifungal Activity
The potential of piperidine and related heterocyclic scaffolds in the development of antimicrobial agents has been an active area of research. Studies on various piperidine derivatives have demonstrated their antibacterial and antifungal activities. For example, a series of novel piperidine derivatives showed varying degrees of inhibition against several bacterial strains, with the specific substitutions on the piperidine ring being a key determinant of their potency. academicjournals.org
Similarly, studies on 5-oxopyrrolidine derivatives, which share a lactam ring structure with this compound, have revealed promising antimicrobial properties. For instance, certain 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown significant activity against Gram-positive bacteria. nih.govnih.govnih.gov The nature and position of the substituents on the phenyl ring and modifications of the carboxylic acid group were found to be critical for the observed antibacterial effects.
These findings suggest that derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents. Systematic modifications of the piperidine ring, including N-substitution and substitution at other ring positions, could lead to the discovery of compounds with potent and selective antimicrobial activity.
Table 1: Antimicrobial Activity of Selected Piperidine and 5-Oxopyrrolidine Derivatives
| Compound Class | Target Organism | Key Structural Features for Activity |
| Novel Piperidine Derivatives academicjournals.org | Bacillus cereus, Escherichia coli, Staphylococcus aureus | Specific substitutions on the piperidine ring. |
| 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives nih.govnih.govnih.gov | Gram-positive bacteria (e.g., Staphylococcus aureus) | Nature and position of substituents on the phenyl ring; modifications of the carboxylic acid group. |
Computational Approaches in SAR Analysis
Computational methods have become indispensable tools in modern drug discovery and are particularly valuable in understanding and predicting the SAR of novel compounds. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of ligands to their target proteins at an atomic level.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulation studies on this compound derivatives are not extensively reported, the application of these techniques to related heterocyclic compounds demonstrates their potential utility.
Molecular docking can be used to predict the preferred binding orientation of a ligand within the active site of a target protein. This information can help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity. For instance, docking studies of various inhibitors into the active sites of their respective enzymes have successfully explained why certain structural modifications lead to enhanced or diminished activity. preprints.org
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. MD simulations can be used to assess the stability of the docked complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action and for designing more potent inhibitors. For example, MD simulations have been used to study the interaction between various inhibitors and their target enzymes, providing insights into the dynamic nature of the binding process.
In the context of this compound derivatives, these computational approaches could be employed to:
Identify potential biological targets by screening against a panel of protein structures.
Predict the binding modes of designed analogues to a specific target.
Explain the observed SAR by correlating computational predictions with experimental data.
Guide the optimization of lead compounds by suggesting modifications that could enhance binding affinity and selectivity.
By integrating computational and experimental approaches, a more comprehensive understanding of the SAR of this compound derivatives can be achieved, accelerating the discovery of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focused on derivatives of this compound. While the broader class of piperidine derivatives has been the subject of numerous QSAR analyses to elucidate the structural requirements for various biological activities, this specific scaffold has not been explicitly investigated using these computational methods.
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are expressed as an equation that relates one or more calculated molecular properties, known as descriptors, to the observed activity. Descriptors can be categorized based on the dimensionality of the molecular representation and can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. The goal of a QSAR study is to develop a statistically robust model that can be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts in a more rational and efficient manner.
The development of a predictive QSAR model typically involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. The range of activity values should be wide enough to allow for the development of a meaningful correlation.
Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to generate a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new compounds.
Despite the utility of this approach, searches of academic databases and chemical literature did not yield any studies presenting QSAR models, associated data tables, or detailed research findings for derivatives of this compound. Therefore, it is not possible to provide specific examples of QSAR equations, descriptor tables, or statistical validation parameters for this particular class of compounds. The absence of such studies suggests that this specific chemical space may be underexplored in the context of systematic structure-activity relationship analysis through computational modeling.
Biological and Ecological Roles of 2s 5 Oxo Piperidine 2 Carboxylic Acid in Diverse Systems
Role in Plant Biochemistry and Stress Responses
(2S)-5-Oxo-piperidine-2-carboxylic acid has emerged as a noteworthy biostimulant, enhancing plant tolerance to abiotic stresses and influencing interactions with pathogens. researchgate.net Its application is being explored as an eco-friendly approach to improve agricultural productivity, especially in the face of challenges like water scarcity. researchgate.netfao.org
Water deficit is a primary factor limiting crop productivity worldwide. fao.org Research has demonstrated that exogenous application of this compound can significantly mitigate the effects of drought stress and improve crop yields. researchgate.netfao.org
Similarly, metabolomic studies of bread wheat under progressive drought stress have shown that this compound is one of the metabolites that becomes upregulated in the plant tissues as the stress intensifies. nih.gov This endogenous accumulation suggests its natural involvement in the plant's defense strategy against drought.
Table 1: Effect of this compound on Lettuce Yield under Drought Stress
| Parameter | Untreated (Drought Stressed) | Treated (Drought Stressed) | Percentage Increase |
| Fresh Weight | Baseline | + 37% | 37% |
| Yield | Baseline | + 31% | 31% |
Data sourced from studies on lettuce with 30% less than optimal irrigation. researchgate.netfao.org
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a common consequence of various environmental stresses, including drought. nih.govmdpi.com Plants possess a complex antioxidant defense system, comprising both enzymatic and non-enzymatic components, to scavenge these harmful ROS. nih.govmdpi.commdpi.com
Beyond abiotic stress, this compound plays a role in plant defense against pathogens. It has been identified as a resistance-related metabolite in barley's response to infection by Fusarium species. nih.gov Fusarium graminearum is a devastating plant pathogen that produces mycotoxins, such as trichothecenes, which contaminate crops and pose risks to human and animal health. nih.gov
Research has shown that this compound can directly modulate the secondary metabolism of F. graminearum. nih.gov Studies using different strains of the fungus revealed that the compound decreased the accumulation of trichothecene (B1219388) mycotoxins. nih.gov This inhibition occurs at the transcriptional level, as demonstrated by gene expression studies on key genes (Tri4, Tri5, and Tri10) in the trichothecene biosynthesis pathway. nih.gov
Furthermore, the compound exhibited variable, concentration-dependent effects on the fungus's production of phenylpropanoids. nih.gov While lower concentrations (100 and 400 µg/g) tended to decrease the accumulation of most fungal-derived phenolic acids, a higher dose (800 µg/g) led to an increase in trans-cinnamic acid. nih.gov This demonstrates a complex interaction where a plant-related defense compound directly influences the metabolic output of an invading pathogen. nih.gov
Table 2: Effect of this compound on F. graminearum Metabolism
| Fungal Metabolite Class | Effect of this compound | Mechanism |
| Trichothecenes | Decreased accumulation | Inhibition at the transcriptional level (Tri genes) |
| Phenylpropanoids | Variable, concentration-dependent effects | Modulation of biosynthetic pathways |
Data sourced from in vitro studies on F. graminearum sensu stricto. nih.gov
Function in Microbial Metabolism and Biotechnology
This compound is a significant metabolite in various microbial ecosystems, particularly those associated with food production. Its presence and concentration can influence the sensory properties and microbial dynamics of fermented products. researchgate.net
Lactic acid bacteria (LAB) are a diverse group of microorganisms fundamental to the production of fermented foods like yogurt and cheese. mdpi.com These bacteria are known to produce a wide array of bioactive compounds during fermentation. mdpi.comfrontiersin.org this compound is a naturally occurring amino acid derivative produced by LAB in these processes. researchgate.net
Studies on fermented milk products, including yogurt and kefir, have shown that the concentration of this compound ranges from 51.65 to 277.37 mg per 100 g of dry matter. researchgate.net Interestingly, its content increases not only during the fermentation phase but also throughout the storage period. researchgate.netmdpi.com For instance, in one study, the concentration in lab-produced fermented milk rose from an initial 188.69 mg/100g to 403.56 mg/100g after 30 days of storage. researchgate.net This post-fermentation increase is attributed to the release of bacterial cyclases from the starter cultures. researchgate.netmdpi.com The addition of probiotic strains like Lactobacillus acidophilus and Bifidobacteria to yogurt has been shown to result in higher concentrations of the compound, likely due to intensified proteolytic activity. mdpi.com
Cheese ripening is a complex biochemical process driven by the dynamic interactions of various microbial communities. nih.govsemanticscholar.orgnih.gov The composition and evolution of these microbial populations, primarily composed of lactic acid bacteria, are crucial for developing the final sensory qualities of the cheese. nih.govplos.org
As a metabolite produced by LAB, this compound is part of the complex metabolome of ripening cheese. While its direct influence on microbial succession is still an area of ongoing research, its presence is an indicator of the metabolic activity of starter and non-starter LAB. The continuous production of this and other metabolites during ripening shapes the cheese matrix's environment (e.g., pH, nutrient availability), which in turn influences which microbial populations thrive or decline. semanticscholar.orgfrontiersin.org The metabolomic profile, including the concentration of compounds like this compound, contributes to the unique flavor and aroma profile of different cheese varieties. researchgate.net
Role in Bacterial Detoxification and Nutrient Assimilation Research
The role of this compound (L-pyroglutamic acid) in bacterial systems is an area of ongoing research, with studies suggesting its involvement in metabolic processes that could be linked to detoxification and nutrient management. L-pyroglutamic acid is produced by nearly all living organisms, including bacteria. researchgate.netannalsofrscb.ro
Certain bacteria have demonstrated the ability to not only tolerate but also utilize toxic compounds as their sole source of nitrogen, indicating sophisticated detoxification and assimilation pathways. nih.gov For example, some bacteria can metabolize the toxic proline analog azetidine-2-carboxylate, detoxifying it and assimilating its nitrogen. nih.gov While direct research on L-pyroglutamic acid's role as a primary detoxification agent is limited, its metabolic connections suggest a potential function. It is a key intermediate in the gamma-glutamyl cycle, which is crucial for the synthesis and recycling of glutathione (B108866), a major cellular antioxidant and detoxifying agent. wikipedia.orgrupahealth.com
In the context of nutrient assimilation, some bacteria, such as Bacillus megaterium, have been studied for their ability to produce L-glutamic acid from L-pyroglutamic acid, suggesting a role for this compound as a metabolic precursor or storage form of glutamate (B1630785). researchgate.netoup.com Furthermore, metabolomic studies of fermented foods have shown that lactic acid bacteria (LAB) can produce significant amounts of pyroglutamic acid during fermentation. nih.govtaylorandfrancis.com This accumulation of amino acids, including pyroglutamic acid, contributes to the nutritional value and taste of the final product. taylorandfrancis.com The ability of various thermophilic lactic acid bacteria to produce L-pyroglutamic acid from glutamine has been demonstrated, with production yields varying by subspecies. nih.gov
Some research has also highlighted potential inhibitory effects. For instance, L-pyroglutamic acid formed spontaneously from L-glutamate under certain conditions was found to be a potent inhibitor of the growth of the hyperthermophilic archaeon Sulfolobus solfataricus. nih.gov Additionally, L-pyroglutamic acid isolated from Enterococcus faecium has shown broad-spectrum antibacterial activity, particularly against gram-positive bacteria. annalsofrscb.ro These findings suggest a complex role for L-pyroglutamic acid in microbial ecology, potentially acting as both a nutrient source and a growth inhibitor depending on the context and organism.
Significance in Animal and Human Biochemical Research
In animals and humans, this compound is a notable metabolite, particularly for its involvement in glutathione metabolism and its implications in various physiological and pathological states. wikipedia.org It is found in tissues and biological fluids, and its abnormal accumulation is linked to specific metabolic disorders and has been investigated in the context of neurological diseases. rupahealth.comresearchgate.net
This compound is a natural constituent of the human body, found in various tissues and biological fluids, including plasma, urine, and cerebrospinal fluid. taylorandfrancis.comnih.gov It is a component of the skin's natural moisturizing factor, acting as a humectant. wikipedia.org Its presence is largely due to its role as an intermediate in the γ-glutamyl cycle, a key pathway for synthesizing and breaking down glutathione. oup.com
Normal concentrations of L-pyroglutamic acid in urine can fluctuate. Studies on healthy individuals have shown that urinary levels can exhibit long-term trends, potentially influenced by metabolic stressors like the menstrual cycle. nih.govresearchgate.net For instance, one study observed that urinary levels in healthy adults tended to stay within a range of 15-40 μg/mg creatinine. nih.govresearchgate.net
Table 1: Representative Urinary Concentrations of this compound in Healthy Adults
| Subject Group | Concentration Range (μg/mg creatinine) | Key Observation |
|---|---|---|
| Healthy Adults | 15 - 40 | Levels tend to cycle within this range, potentially influenced by metabolic stress. nih.govresearchgate.net |
A significant accumulation of this compound in the blood and urine, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, is indicative of a disruption in the γ-glutamyl cycle. nih.govillinois.gov This leads to a high anion gap metabolic acidosis (HAGMA), a state where the blood becomes too acidic. toxicologia.org.arnih.gov
5-oxoprolinuria can arise from rare inherited genetic defects in enzymes of the γ-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency. oup.comnih.gov In severe glutathione synthetase deficiency, the lack of glutathione removes the feedback inhibition on its own synthesis pathway. taylorandfrancis.com This leads to the overproduction of an intermediate, γ-glutamylcysteine, which is then converted into large amounts of 5-oxoproline. taylorandfrancis.comnih.gov When the production of 5-oxoproline overwhelms the capacity of the 5-oxoprolinase enzyme to convert it back to glutamate, it accumulates in body fluids, causing severe metabolic acidosis. taylorandfrancis.comtoxicologia.org.ar
An acquired form of 5-oxoprolinuria has also been increasingly recognized, often associated with the chronic use of certain drugs like paracetamol (acetaminophen), particularly in individuals with underlying risk factors such as malnutrition, sepsis, liver disease, or renal dysfunction. nih.govdrugbank.comresearchgate.net The mechanism is thought to involve the depletion of glutathione stores, which disrupts the normal regulation of the γ-glutamyl cycle and leads to the overproduction of 5-oxoproline. oup.com
Table 2: Factors Associated with 5-Oxoprolinuria
| Type | Cause | Biochemical Mechanism |
|---|---|---|
| Inherited | Genetic deficiency of glutathione synthetase or 5-oxoprolinase. oup.comillinois.gov | Enzyme defect leads to a block in the γ-glutamyl cycle, causing upstream accumulation of 5-oxoproline. nih.gov |
| Acquired | Chronic paracetamol use, malnutrition, sepsis, liver or renal dysfunction. nih.govdrugbank.com | Depletion of glutathione leads to loss of feedback inhibition and subsequent overproduction of 5-oxoproline. oup.com |
Research has increasingly focused on the role of a modified form of this compound in neurological processes, particularly in the context of Alzheimer's disease (AD). amazonaws.com In AD, this compound is found at the N-terminus of a significant portion of amyloid-beta (Aβ) peptides that accumulate in the brain. nih.govunimelb.edu.au This modified peptide is referred to as pyroglutamated Aβ (AβpE3). nih.govresearchgate.net
The formation of AβpE3 is catalyzed by the enzyme glutaminyl cyclase, which converts an N-terminal glutamate residue of the Aβ peptide into a pyroglutamate (B8496135) residue. nih.gov This modification has profound effects on the properties of the Aβ peptide. AβpE3 peptides are more resistant to degradation, have a higher propensity to aggregate, and are more neurotoxic compared to the unmodified Aβ peptides. nih.govbioserendipity.com They are considered a potential key participant in the pathology of AD, possibly acting as a seed for the aggregation of other Aβ peptides, leading to the formation of the characteristic amyloid plaques found in AD brains. nih.govunimelb.edu.aunih.gov
Studies have shown that AβpE3 is abundant in the brains of individuals with AD, constituting a major fraction of the Aβ peptides in plaques. researchgate.netnih.gov Levels of AβpE3 are significantly higher in AD patients compared to non-demented controls, suggesting its deposition is closely linked to the disease process rather than normal aging. researchgate.net Due to its critical role in plaque formation and neurotoxicity, AβpE3 has become a significant target for the development of new diagnostic and therapeutic strategies for Alzheimer's disease. researchgate.netbioserendipity.comgoettingen-research-online.de
Table 3: Role of Pyroglutamated Amyloid-Beta (AβpE3) in Alzheimer's Disease Research
| Aspect | Research Finding | Significance |
|---|---|---|
| Formation | Formed by the enzymatic cyclization of N-terminal glutamate on amyloid-beta peptides. nih.gov | Creates a modified, more pathogenic form of Aβ. |
| Aggregation | AβpE3 has a higher propensity for oligomerization and aggregation than full-length Aβ. nih.gov | May act as a "seed" for the formation of toxic oligomers and amyloid plaques. nih.govunimelb.edu.au |
| Stability | Increased resistance to clearance by peptidases. nih.gov | Persists longer in biological fluids and tissues, contributing to plaque burden. nih.gov |
| Toxicity | Considered particularly toxic to neurons. bioserendipity.com | Contributes to the neurodegeneration observed in Alzheimer's disease. researchgate.net |
| Presence in AD | Abundantly present in the brains of AD patients; levels are significantly increased compared to controls. researchgate.netnih.gov | Its deposition is more closely linked to AD pathology than to normal aging. researchgate.net |
Advanced Analytical and Spectroscopic Characterization of 2s 5 Oxo Piperidine 2 Carboxylic Acid and Its Complexes
Mass Spectrometry-Based Techniques for Identification and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of metabolites due to its high sensitivity and specificity. Various MS-based methods are employed for the comprehensive analysis of (2S)-5-Oxo-piperidine-2-carboxylic acid in complex matrices.
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Linear Trap Quadrupole (LTQ) Orbitrap mass spectrometer offers high-resolution and accurate mass data, making it a powerful platform for metabolomics studies. mdpi.comnih.gov This technique allows for the separation, identification, and quantification of metabolites like this compound from intricate biological samples. nih.gov The UPLC system provides rapid and efficient separation of analytes, which are then introduced into the Orbitrap mass analyzer. The Orbitrap delivers high-resolution mass spectra, enabling the determination of the elemental composition of the parent ion and its fragments with high confidence.
A critical consideration in the analysis of related compounds, such as glutamine and glutamic acid, is their potential for in-source cyclization to form pyroglutamic acid, a closely related analog of this compound. researchgate.net This transformation can occur in the electrospray ionization source, leading to analytical artifacts. researchgate.net Therefore, chromatographic separation of these compounds is essential for accurate quantification. The extent of this in-source conversion can be influenced by instrumental parameters like the fragmentor voltage. researchgate.net Utilizing isotopic internal standards and optimizing MS conditions are crucial steps to ensure the accuracy and sensitivity of the quantitation of these cyclic amino acids. researchgate.net
Table 1: UPLC/LTQ-Orbitrap MS Parameters for Metabolite Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Mass Analyzer | Orbitrap |
| Resolution | 60,000 - 120,000 FWHM |
| Mass Accuracy | < 5 ppm |
Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. rsc.orgnih.gov In DART, a heated stream of inert gas, such as helium or nitrogen, generates metastable species that ionize the analyte molecules upon contact. researchgate.net This makes it a valuable tool for high-throughput metabolic profiling.
For amino acids like this compound, DART-MS typically generates protonated molecules, [M+H]⁺, in positive-ion mode or deprotonated molecules, [M-H]⁻, in negative-ion mode through proton transfer reactions. researchgate.netrsc.org Depending on the compound's structure and the DART source conditions, other ions may be observed, including molecular ions, fragments, and adducts with background species. researchgate.netrsc.org The high-resolution capability of the mass spectrometer allows for the accurate mass measurement of the detected ions, facilitating their elemental composition determination and confident identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites like this compound, derivatization is required to increase their volatility and thermal stability.
A common derivatization strategy involves a two-step process: esterification followed by acylation. For instance, the compound can be esterified with methanolic HCl and subsequently acylated with an agent like pentafluoropropionic (PFP) anhydride. This process creates a derivative that is amenable to GC analysis. The resulting mass spectra provide characteristic fragmentation patterns that are used for identification. For quantification, selected-ion monitoring (SIM) is often employed, where the instrument is set to detect specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. This method has been successfully applied to study the conversion of γ-glutamyl peptides to pyroglutamate (B8496135) derivatives.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of molecules. NMR, IR, and UV-Vis spectroscopy each provide unique information about the chemical structure and bonding within this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. creative-proteomics.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring and the carboxylic acid proton. The acidic proton of the carboxyl group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10–12 ppm. libretexts.org The protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom would also exhibit specific chemical shifts and coupling patterns that help to confirm the ring structure. libretexts.org
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found in the 170–185 ppm range, while the amide carbonyl carbon would also have a distinct chemical shift. princeton.edu Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment. princeton.edu
Table 2: Typical NMR Chemical Shifts for Carboxylic Acid and Related Functional Groups
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) |
| α-Proton to COOH | 2.0 - 2.5 | |
| ¹³C | Carboxylic Acid (-C OOH) | 170 - 185 |
| Amide Carbonyl (-C ONH-) | 160 - 180 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its carboxyl and amide functional groups. nasa.gov
A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding. libretexts.org A sharp and intense absorption peak corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group usually appears around 1700–1725 cm⁻¹. chemicalbook.com Additionally, the C=O stretching of the amide (lactam) group would be visible, typically in the range of 1650-1680 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong) |
| Amide (Lactam) C=O | Stretch | 1650 - 1680 (strong) |
| C-H | Stretch | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simple, non-conjugated carboxylic acids typically exhibit a weak absorption band around 210 nm, which is of limited utility for detailed structural analysis. libretexts.org The absorption is due to the n → π* transition of the carbonyl group. copernicus.org Without additional chromophores or conjugation within the molecule or in a complex, the UV-Vis spectrum of this compound is not expected to be highly informative for structural elucidation. libretexts.org
X-ray Crystallography and Structural Biology Studies
Advanced analytical techniques, particularly X-ray crystallography, have been instrumental in providing a detailed, three-dimensional understanding of the structural characteristics of this compound and its interactions with biological macromolecules. Although a crystal structure for the isolated compound is not publicly available, extensive research on its potential enzyme targets and related piperidine derivatives offers significant insights into its molecular behavior.
Elucidation of Enzyme-Ligand Interactions
This compound is a cyclic amino acid analog and, as such, is a potential ligand for enzymes that bind amino acids. A primary example of such an enzyme is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The active site of DAO is well-characterized through numerous crystallographic studies with various inhibitors, providing a robust framework for understanding how this compound might interact.
Crystal structures of human D-amino acid oxidase (hDAO) in complex with various carboxylic acid-containing inhibitors reveal a conserved binding motif. The carboxylate group of the ligand is a crucial anchor, typically forming strong hydrogen bonds and salt bridges with the side chains of two highly conserved active site residues: a tyrosine (Tyr228) and an arginine (Arg283). This interaction secures the ligand in the active site, positioning the rest of the molecule for further interactions.
Based on these established binding modes, it can be inferred that the carboxylic acid moiety of this compound would engage in similar key interactions with the guanidinium (B1211019) group of Arg283 and the hydroxyl group of Tyr228 within the DAO active site. The piperidine ring would then occupy a hydrophobic pocket, with the 5-oxo group potentially forming additional hydrogen bonds with nearby residues or structured water molecules, further enhancing binding affinity. The stereochemistry at the C2 position is critical for orienting the piperidine ring correctly within the active site to maximize these favorable interactions.
Table 1: Key Interacting Residues in the Active Site of Human D-amino acid oxidase with Carboxylate Inhibitors
| Interacting Residue | Type of Interaction | Role in Ligand Binding |
| Arginine (Arg283) | Hydrogen Bond / Salt Bridge | Anchors the negatively charged carboxylate group of the ligand. |
| Tyrosine (Tyr228) | Hydrogen Bond | Interacts with the carboxylate group, contributing to ligand recognition and positioning. |
| Glycine (Gly313) | Hydrogen Bond | The main chain oxygen can interact with the α-amino group of the substrate/ligand. |
| Flavin Adenine Dinucleotide (FAD) | π-π Stacking / van der Waals | The isoalloxazine ring of the FAD cofactor can form stacking interactions with aromatic portions of ligands. |
This table is generated based on structural data from homologous enzyme-inhibitor complexes.
Conformation Analysis of this compound and its Derivatives
The conformational landscape of the piperidine ring is a well-studied area of stereochemistry. The six-membered ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. For a substituted piperidine like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is governed by a complex interplay of steric and electronic effects.
In the case of this compound, the carboxylic acid group at the C2 position and the oxo group at the C5 position significantly influence the conformational equilibrium.
Chair Conformation: The piperidine ring is expected to predominantly exist in a chair conformation. There are two possible chair conformers for the (2S) isomer, which can interconvert via a ring-flip. The preferred conformation will place the bulky carboxylic acid group in the equatorial position to minimize 1,3-diaxial interactions, which are energetically unfavorable.
Equatorial COOH: This conformation is generally more stable, as it reduces steric hindrance between the carboxylic acid group and the axial hydrogens on the ring.
Axial COOH: This conformation is typically higher in energy due to steric clashes.
Computational studies on related N-acylpiperidines have shown that electronic effects, such as pseudoallylic strain, can force a 2-substituent into an axial orientation. While this compound is not N-acylated, the principle highlights that electronic factors related to the endocyclic nitrogen and the exocyclic carbonyl at C5 could subtly influence the conformational preference at C2.
Table 2: Predicted Conformational Preferences for this compound
| Conformation | Position of Carboxylic Acid (C2) | Relative Energy (Predicted) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Chair 1 | Equatorial | Lower | Minimized 1,3-diaxial steric interactions. |
| Chair 2 | Axial | Higher | Increased steric strain from 1,3-diaxial interactions. |
This table is based on established principles of conformational analysis for substituted piperidines.
Computational and Theoretical Chemistry Studies of 2s 5 Oxo Piperidine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic properties and predicting the reactivity of a molecule. While detailed, peer-reviewed quantum chemical analyses specifically focused on (2S)-5-Oxo-piperidine-2-carboxylic acid are not extensively available in the public literature, its basic molecular properties have been computed and are available through databases such as PubChem. These calculations typically use methodologies like Density Functional Theory (DFT) to approximate solutions to the Schrödinger equation, providing insights into the molecule's geometry and electronic distribution.
The computed properties offer a foundational understanding of the molecule's characteristics. For instance, the molecular formula is C6H9NO3, and it has an exact mass of 143.058243149 Da. nih.gov Key descriptors such as the hydrogen bond donor and acceptor counts are crucial for predicting its interaction profile in biological systems. The topological polar surface area (TPSA) is an indicator of a molecule's ability to permeate cell membranes.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 143.14 g/mol | nih.gov |
| Exact Mass | 143.058243149 Da | nih.gov |
| XLogP3 | -2.9 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area | 66.4 Ų | nih.gov |
A full quantum chemical study would further elucidate the electronic structure by calculating bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide critical information on its chemical reactivity, with the HOMO-LUMO energy gap indicating its chemical stability.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions, such as those between this compound and solvent molecules or a biological target. While specific MD studies on this compound are not readily found, the methodology is widely applied to similar molecules to understand their dynamic behavior. nih.govmdpi.com
An MD simulation would typically involve the following steps:
System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the simulation.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
From the simulation trajectory, various analyses can be performed to characterize intermolecular interactions:
Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Radial Distribution Function (RDF): To determine the probability of finding solvent molecules or ions at a certain distance from specific atoms of the solute, revealing the structure of the solvation shell.
Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the molecule and its surroundings, which is crucial for its solubility and binding affinity. nih.gov
For this compound, MD simulations could reveal the stability of its six-membered ring, the dynamics of its carboxylic acid and amide groups, and the specific hydrogen bonding patterns it forms with water, which are key to its physicochemical properties.
Mechanistic Studies of Chemical Reactions (e.g., cyclization, degradation pathways)
The chemical synthesis and degradation of this compound involve key mechanistic pathways, particularly intramolecular cyclization. This compound is a cyclic derivative of glutamic acid, and its formation is a classic example of lactamization.
Cyclization Pathways: The synthesis of the 5-oxopiperidine-2-carboxylic acid core often starts from L-glutamic acid. A plausible mechanism involves the selective activation of the γ-carboxyl group (the side-chain carboxyl) followed by an intramolecular nucleophilic attack by the α-amino group. This process forms the six-membered lactam ring. Various synthetic strategies can achieve this transformation. For instance, a multi-step route can be employed, starting with the protection of the amino and α-carboxyl groups of L-glutamic acid, followed by reduction of the side-chain carboxyl group to an alcohol, conversion to a leaving group (like a tosylate), and finally intramolecular cyclization upon deprotection of the amine. researchgate.net
Another advanced method involves the rhodium(II) acetate-catalyzed cyclization of a diazoketone derived from an appropriate glutamic acid precursor. researchgate.net Biocatalytic strategies using enzymes like transaminases can also trigger cyclizations of keto acid precursors to form chiral piperidines. acs.org
Degradation and Side-Reaction Pathways: In the context of solid-phase peptide synthesis, glutamic acid residues can lead to undesired side reactions. Under certain conditions, such as treatment with piperidine (B6355638) for Fmoc-group removal, a glutamic acid residue linked to another amino acid (e.g., Glycine) can undergo intramolecular cyclization to form a glutarimide (B196013) (a piperidine-2,6-dione) derivative. nih.gov This reaction proceeds via a transition state where the amide nitrogen attacks the side-chain ester, leading to the elimination of an alcohol and the formation of the stable six-membered imide ring. nih.gov This pathway represents a potential degradation or side-reaction mechanism that competes with the desired peptide elongation and can disrupt the formation of the target product. nih.gov
| Reaction Type | Precursor/Reactant | Key Mechanistic Step | Product | Source |
|---|---|---|---|---|
| Intramolecular Cyclization (Lactamization) | L-Glutamic Acid Derivative | Nucleophilic attack of α-amino group on activated γ-carboxyl group | 5-Oxopiperidine-2-carboxylic acid core | researchgate.net |
| Rhodium-Catalyzed Cyclization | Diazo ketone of glutamic acid precursor | Carbene insertion into N-H bond | 5-Oxo-L-pipecolic acid derivative | researchgate.net |
| Side-Reaction in Peptide Synthesis | Fmoc-Glu(OR)-Gly-Resin | Base-catalyzed attack of amide NH on side-chain ester | Glutarimide derivative | nih.gov |
De Novo Peptide Design and Conformational Analysis in Peptidomimetics
This compound serves as a valuable building block in peptidomimetics, the field of designing molecules that mimic the structure and function of natural peptides. Its rigid, cyclic structure makes it an excellent scaffold for inducing conformational constraints in a peptide backbone, which can enhance biological activity, selectivity, and metabolic stability.
The incorporation of such constrained amino acids helps to lock the peptide into a specific three-dimensional shape, often mimicking secondary structures like β-turns or γ-turns. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. For instance, 5-oxo-L-pipecolic acid derivatives have been successfully incorporated into analogues of the octapeptide angiotensin II to create conformationally constrained molecules with notable receptor affinity. researchgate.net
Conformational analysis of peptides containing these mimetic scaffolds is crucial for understanding their structural effects. While direct studies on peptides containing this compound are limited, extensive analysis has been performed on the closely related (S)-5-Oxo-piperazine-2-carboxylic acid (aza-analog). exlibrisgroup.com Studies on tetrapeptides incorporating this aza-analog reveal significant conformational effects. exlibrisgroup.com Using 1H NMR spectroscopy, researchers can analyze key parameters like coupling constants and Nuclear Overhauser Effects (NOEs) to determine the predominant solution-state conformation.
These analyses have shown that such scaffolds can induce specific turn structures. For example, a tetrapeptide containing the (R)-configured piperazine (B1678402) analog was found to exist in an equilibrium between a γ-turn and a type II β-turn conformation. exlibrisgroup.com Furthermore, the tertiary amide bond formed between the cyclic scaffold's nitrogen and the preceding amino acid can undergo cis-trans isomerization. This isomerization is often slow on the NMR timescale, resulting in two distinct sets of signals, and the ratio of conformers can be quantified. exlibrisgroup.com These detailed conformational insights are vital for the rational design of new peptidomimetics with tailored structural properties.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Metabolic Pathways and Regulatory Mechanisms
The metabolic fate and regulatory networks of (2S)-5-Oxo-piperidine-2-carboxylic acid remain largely uncharted territory. As a derivative of pipecolic acid, it is plausible that its metabolic pathways are linked to lysine (B10760008) catabolism. acs.orgwikipedia.org Research into pyridoxine-dependent epilepsy has identified related compounds, such as 6-oxopipecolic acid, as key biomarkers, suggesting a complex interplay of enzymatic processes in the metabolism of such cyclic amino acids. acs.org
Future investigations should focus on identifying the specific enzymes responsible for the biosynthesis and degradation of this compound. A critical area of inquiry will be to determine if this compound is a metabolic intermediate in a yet-to-be-discovered pathway or a terminal product. Understanding the genetic and allosteric regulation of these enzymatic steps will be crucial. Techniques such as metabolomics, coupled with isotopic labeling studies, could trace the metabolic flux of this compound within cellular systems. The identification of factors that upregulate or downregulate its production could reveal its physiological or pathophysiological significance.
Exploration of Novel and Sustainable Synthetic Routes for Derivatives
The development of efficient and environmentally benign synthetic methods for this compound and its derivatives is paramount for enabling further research and potential applications. Current synthetic strategies for chiral piperidines often involve multi-step processes that may not be sustainable. nih.govacs.orgnih.gov Future efforts should prioritize the development of green chemistry approaches. unibo.it
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a promising avenue for the stereoselective synthesis of complex piperidine (B6355638) derivatives. nih.govacs.org The use of enzymes such as amine oxidases and ene reductases in cascade reactions could provide a highly efficient route to chiral piperidines. nih.govacs.org Furthermore, the exploration of one-pot domino reactions and asymmetric catalysis can lead to the diastereo- and enantioselective synthesis of substituted piperidines from readily available starting materials. acs.org The development of such sustainable synthetic routes will be instrumental in creating a diverse library of derivatives for biological screening and other applications.
Identification of New Biological Functions and Their Underlying Molecular Mechanisms
The biological activities of this compound and its derivatives are largely unexplored. However, the piperidine scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs, exhibiting antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. ajchem-a.comacademicjournals.org Similarly, derivatives of the structurally related 5-oxopyrrolidine carboxylic acid have shown promising anticancer and antimicrobial activities. nih.govnih.gov
Future research should involve the systematic screening of this compound and a library of its synthetic derivatives against a broad panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. Identifying the molecular targets and elucidating the mechanism of action at a molecular level will be critical. For instance, investigating their potential as enzyme inhibitors, particularly for proteases or kinases, could uncover novel therapeutic leads. Structure-activity relationship (SAR) studies will be essential to optimize the potency and selectivity of any identified bioactive compounds.
Development of Advanced Analytical Techniques for Enhanced Detection and Characterization
To facilitate the study of this compound in biological systems and to support the development of synthetic methodologies, the advancement of analytical techniques for its detection and characterization is crucial. The chiral nature of the molecule necessitates the use of enantioselective analytical methods.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the quantification of small molecules. The development of specific LC-MS/MS methods will be vital for sensitive and accurate measurement in complex biological matrices. Furthermore, advanced NMR techniques, such as non-hydrogenative parahydrogen-induced hyperpolarization (nhPHIP-NMR), could offer enhanced sensitivity for the detection of low-abundance metabolites like oxopipecolic acid derivatives in metabolomics studies. acs.org For the separation of enantiomers, chiral capillary electrophoresis using various chiral selectors, such as cyclodextrin (B1172386) derivatives or antibiotics, presents a powerful and versatile approach. nih.govnih.govmdpi.commdpi.comscilit.com
Below is a table summarizing potential advanced analytical techniques for the detection and characterization of this compound.
| Analytical Technique | Application | Potential Advantages |
| LC-MS/MS | Quantification in biological fluids and tissues | High sensitivity and specificity |
| Chiral HPLC | Enantiomeric separation and purity assessment | Robust and reproducible separation of enantiomers |
| nhPHIP-NMR | Metabolomics and pathway elucidation | Enhanced sensitivity for low-abundance metabolites |
| Chiral Capillary Electrophoresis | Enantioselective analysis | High resolution and efficiency for chiral separations |
Interdisciplinary Approaches in Chemical Biology, Materials Science, and Agrochemistry
The versatile structure of this compound makes it a valuable scaffold for interdisciplinary applications.
In chemical biology , derivatives of this compound could be functionalized with reporter groups, such as fluorescent tags or biotin, to create chemical probes. These probes could be used to visualize the subcellular localization of the compound and to identify its binding partners through affinity purification and proteomics techniques.
In materials science , the carboxylic acid and secondary amine functionalities of this compound make it a suitable monomer for the synthesis of novel polymers. The chirality of the monomer could impart unique properties to the resulting polymers, such as chiroptical activity or the ability to form ordered supramolecular structures. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and biomedical devices.
In agrochemistry , the piperidine ring is a common feature in many pesticides and herbicides. The synthesis and screening of derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity. The biodegradability of amino acid-based compounds could also offer environmental advantages over existing agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-5-Oxo-piperidine-2-carboxylic acid, and how do stereochemical considerations influence yield?
- Methodological Answer : The synthesis typically involves chiral pool strategies or enantioselective catalysis. For example, using Boc-protected intermediates (e.g., N-Boc-5-oxo-piperazine-2-carboxylic acid) allows controlled introduction of stereochemistry via solution-phase peptide synthesis . Chiral HPLC or polarimetry is critical for verifying enantiopurity, as minor stereochemical deviations can impact downstream biological activity. Reaction conditions (solvent, temperature) must balance steric hindrance and ring strain in the piperidine scaffold .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry and detect keto-enol tautomerism .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related pyrrolidine derivatives .
- Computational modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces, which aids in predicting hydrogen-bonding interactions in enzyme binding .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Side reactions include:
- Oxidation of the piperidine ring : Controlled by inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents .
- Racemization at C2 : Minimized by using mild coupling reagents (e.g., HATU instead of EDCl) and low-temperature conditions (<0°C) during peptide bond formation .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its role in peptidomimetics?
- Methodological Answer : The 5-oxo group restricts ring puckering, favoring a half-chair conformation that mimics proline’s rigidity in peptides. Circular Dichroism (CD) and NOE NMR experiments can map preferred conformations. Substitution at C2 (S-configuration) enhances β-turn induction, critical for designing protease inhibitors .
Q. What strategies optimize the compound’s solubility and stability for in vitro enzymatic assays?
- Methodological Answer :
- Solubility : Co-solvents (DMSO ≤5%) or pH adjustment (near pKa of carboxylic acid, ~2.5) improve aqueous solubility.
- Stability : Avoid prolonged exposure to basic conditions (pH >8) to prevent lactam hydrolysis. Lyophilization in citrate buffer (pH 4–6) preserves integrity .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Conduct systematic analysis:
Replicate assays : Control for enzyme source (e.g., human vs. bacterial) and assay conditions (ionic strength, cofactors).
SAR studies : Compare substituent effects at C2 and C3. For instance, methyl groups at C2 may enhance binding to aminopeptidases but reduce cell permeability .
Meta-analysis : Use databases like PubChem to cross-validate IC₅₀ values and identify outliers due to assay variability .
Q. What enzymatic systems are most sensitive to modifications in the 5-oxo-piperidine scaffold?
- Methodological Answer : The scaffold is a mimic for proline in dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE) targets. Modifications to the 5-oxo group (e.g., reduction to 5-hydroxy) disrupt hydrogen-bonding networks, as shown in ACE inhibition studies . Kinetic assays (e.g., fluorescence-based) quantify changes in Kᵢ values upon structural alterations .
Data Analysis & Validation
Q. How should researchers validate the purity of this compound in complex mixtures?
- Methodological Answer :
- Chromatography : UPLC-MS with a chiral column (e.g., Chiralpak IG-3) to separate enantiomers and detect impurities <0.1% .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Stability-indicating assays : Stress testing (heat, light, pH extremes) followed by HPLC to monitor degradation products .
Q. What computational tools predict the metabolic fate of this compound in biological systems?
- Methodological Answer :
- ADMET predictors : Software like SwissADME or ADMETlab estimates hepatic clearance, cytochrome P450 interactions, and metabolite formation (e.g., glucuronidation at the carboxylic acid group).
- Docking simulations : AutoDock Vina models interactions with phase I/II enzymes (e.g., UDP-glucuronosyltransferases) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
